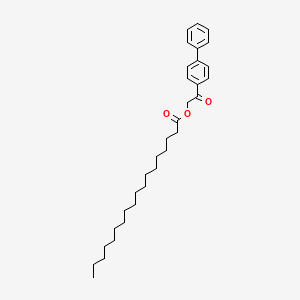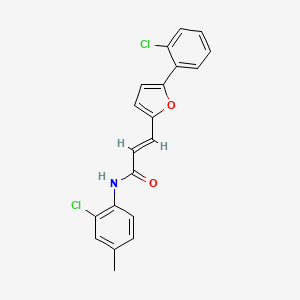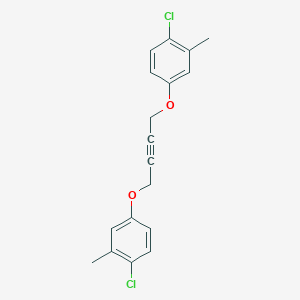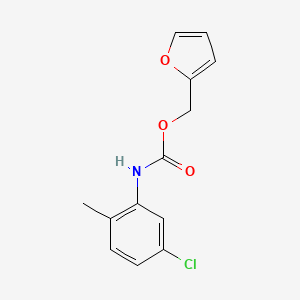
1,3-Difluoro-2,4,6-tris(trimethylsilyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2,4,6-tris(trimethylsilyl)benzene: is an organosilicon compound with the molecular formula C15H28F2Si3 and a molecular weight of 330.645 g/mol . This compound is characterized by the presence of two fluorine atoms and three trimethylsilyl groups attached to a benzene ring. It is often used in organic synthesis and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-2,4,6-tris(trimethylsilyl)benzene can be synthesized through various methods. One common approach involves the reaction of 1,3-difluorobenzene with trimethylsilyl chloride in the presence of a base such as potassium carbonate . The reaction typically takes place under anhydrous conditions and at elevated temperatures to ensure complete substitution of the hydrogen atoms on the benzene ring with trimethylsilyl groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Difluoro-2,4,6-tris(trimethylsilyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as or .
Oxidation Reactions: Reagents like or can be used.
Reduction Reactions: Reducing agents such as or are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
1,3-Difluoro-2,4,6-tris(trimethylsilyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,3-difluoro-2,4,6-tris(trimethylsilyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and trimethylsilyl groups. These groups can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the nature of the reactions and the reagents used .
Comparison with Similar Compounds
- 1,3-Dimethyl-2,4,6-tris(chloromethyl)benzene
- 1,3,5-Tris-chloromethyl-2,4,6-trimethyl-benzene
- 1,2-Bis(2,4,6-trimethylbenzoyl)benzene
- 1,3,5-Tribromo-2,4,6-trifluoro-benzene
- 2,4,5-Trifluoro-6-nitro-benzene-1,3-diamine
- 1,2,3,4-Tetrakis(trimethylsilyl)-5-(tris(trimethylsilyl)silyl)benzene
Uniqueness: 1,3-Difluoro-2,4,6-tris(trimethylsilyl)benzene is unique due to the combination of fluorine and trimethylsilyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C15H28F2Si3 |
|---|---|
Molecular Weight |
330.63 g/mol |
IUPAC Name |
[2,4-difluoro-3,5-bis(trimethylsilyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H28F2Si3/c1-18(2,3)11-10-12(19(4,5)6)14(17)15(13(11)16)20(7,8)9/h10H,1-9H3 |
InChI Key |
YJHBZLSGDAVYKI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C(=C1F)[Si](C)(C)C)F)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















